What are the physicochemical properties of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
What are the physicochemical properties of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is an organic compound belonging to the class of amino alcohols. As a hydrochloride salt, it exhibits increased solubility in aqueous media compared to its free base form, a critical attribute for many pharmaceutical and research applications. The structure, featuring a tertiary carbon atom bonded to an ethylamino group, a primary alcohol, and two methyl groups, bestows upon it specific chemical characteristics that are pertinent to its function as a potential pharmaceutical intermediate or a biologically active molecule.
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis, offering both established data and field-proven methodologies for its analysis and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Chemical and Physical Properties
A summary of the key chemical and physical identifiers for 2-(Ethylamino)-2-methylpropan-1-ol and its hydrochloride salt is provided below. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is limited. The properties of the closely related compound, 2-Amino-2-methylpropan-1-ol, are included for comparative purposes.
| Property | 2-(Ethylamino)-2-methylpropan-1-ol | 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride | 2-Amino-2-methylpropan-1-ol (for comparison) | Source(s) |
| Chemical Structure | ||||
| Molecular Formula | C6H15NO | C6H16ClNO | C4H11NO | [1][2] |
| Molecular Weight | 117.19 g/mol | 153.65 g/mol | 89.14 g/mol | [2][3] |
| CAS Number | 82922-13-2 | 857195-41-6 | 124-68-5 | [2][4] |
| Appearance | Powder | Expected to be a white solid | White crystalline solid | [3][5] |
| Melting Point | 72-75 °C | Not experimentally determined | 24-28 °C | [4][5] |
| Boiling Point | Not available | Not applicable (decomposes) | 165 °C | [5] |
| Solubility | Not fully characterized | Expected to be soluble in water | Miscible with water, soluble in alcohols | [5][6] |
| pKa | Not experimentally determined; predicted to be around 10-11 | Not applicable | 9.7 (at 25 °C) | [5] |
Spectroscopic and Spectrometric Characterization
The structural elucidation of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their connectivity. For 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride in a suitable deuterated solvent like D₂O or DMSO-d₆, the following signals are anticipated:
-
-CH₃ (ethyl): A triplet, integrating to 3H.
-
-CH₂- (ethyl): A quartet, integrating to 2H.
-
-C(CH₃)₂: A singlet, integrating to 6H.
-
-CH₂OH: A singlet, integrating to 2H.
-
-NH₂⁺-: A broad singlet, integrating to 2H (may exchange with D₂O).
-
-OH: A singlet, integrating to 1H (may exchange with D₂O).
The exact chemical shifts will be dependent on the solvent and concentration. As a reference, the ¹H NMR spectrum of the structurally related 2-methylpropan-1-ol shows distinct signals for its methyl, methine, methylene, and hydroxyl protons.[7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:
-
-CH₃ (ethyl): ~15 ppm
-
-CH₂- (ethyl): ~45 ppm
-
-C(CH₃)₂: ~25 ppm
-
-C(NH₂⁺)-: ~60 ppm
-
-CH₂OH: ~70 ppm
These predicted values are based on the analysis of similar structures. For instance, the ¹³C NMR spectrum of 2-methylpropan-1-ol shows three distinct carbon environments.[8]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[9]
-
N-H stretch: A broad band between 3000-3300 cm⁻¹, corresponding to the protonated amine.
-
C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, arising from the alkyl C-H bonds.[9]
-
N-H bend: An absorption band around 1500-1650 cm⁻¹.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(Ethylamino)-2-methylpropan-1-ol, the expected monoisotopic mass is 117.1154 g/mol .[10] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 118.1226.[10] Fragmentation would likely involve the loss of water, the ethyl group, or cleavage adjacent to the nitrogen atom. The fragmentation pattern of the related compound 2-methylpropan-1-ol shows a base peak at m/z = 43.[11]
Solubility and pKa
A comprehensive understanding of the solubility and pKa is crucial for formulation development and for predicting the behavior of the compound in biological systems.
Solubility Profile
As a hydrochloride salt, 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is expected to be freely soluble in water and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone is likely to be limited.
A standard equilibrium solubility method can be employed:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the vials to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
pKa Determination
The pKa value is a measure of the acidity of the protonated amine. The pKa of the ethylamino group is predicted to be in the range of 10-11, similar to other primary and secondary alkylamines.[5][12]
-
Sample Preparation: Prepare a solution of the hydrochloride salt in deionized water at a known concentration (e.g., 0.01 M).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the amine is in its protonated form. This corresponds to the midpoint of the buffer region in the titration curve.
Stability and Hygroscopicity
The stability and hygroscopicity of an active pharmaceutical ingredient (API) are critical quality attributes that must be thoroughly investigated.
Chemical Stability
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Stress Conditions: Expose solutions of the compound to various stress conditions as per ICH guidelines, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid compound heated in an oven (e.g., 80 °C).
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
A stability study on a related amino alcohol hydrochloride in biological matrices has demonstrated the utility of HPLC in monitoring its stability over time under different storage conditions.[14][15][16]
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[17][18]
Dynamic Vapor Sorption (DVS) is the standard method for this assessment:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) in the DVS instrument.[18]
-
Drying: Dry the sample under a stream of dry nitrogen until a constant weight is achieved.
-
Sorption/Desorption Isotherm: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C). Typically, the RH is ramped from 0% to 90% and then back to 0% in defined steps.[18]
-
Data Analysis: The change in mass at each RH step is recorded. The resulting sorption-desorption isotherm provides information on the hygroscopic nature of the compound.
Analytical Methodologies
A robust and validated analytical method is paramount for the quality control of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
High-Performance Liquid Chromatography (HPLC)
The following is a starting point for developing a reversed-phase HPLC method for purity determination and assay.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a low wavelength (e.g., 200-220 nm)[15] |
| Injection Volume | 10 µL |
This method is based on established procedures for similar amino alcohols.[2] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[2]
Synthesis and Purification
While a specific synthetic route for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is not extensively detailed in the literature, a plausible approach involves the reductive amination of 2-hydroxy-2-methylpropanal with ethylamine, followed by salt formation with hydrochloric acid. Alternatively, a route analogous to the synthesis of related amino alcohols could be employed, potentially starting from 2-amino-2-methyl-1-propanol.[19]
Caption: Plausible synthetic workflow for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.
Purification of the final product would typically involve recrystallization from a suitable solvent system to achieve high purity.
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